

BAY1125976: A Technical Guide to its Allosteric Inhibition of AKT1/2

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Compound of Interest		
Compound Name:	BAY1125976	
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Introduction

BAY1125976 is a potent and selective, orally bioavailable small molecule inhibitor that has been investigated for its potential in cancer therapy.[1][2][3] Extensive preclinical and clinical research has characterized **BAY1125976** as a highly specific allosteric inhibitor of the serine/threonine protein kinases AKT1 and AKT2.[2][3][4] This technical guide provides an indepth overview of the mechanism of allosteric inhibition of **BAY1125976**, focusing on its interaction with the AKT signaling pathway. While the initial query referenced P-TEFb, the available scientific literature consistently identifies AKT1/2 as the direct target of **BAY1125976**. This document will therefore focus on the well-established mechanism of action related to AKT inhibition.

Core Mechanism of Allosteric Inhibition

BAY1125976 functions as a non-ATP competitive inhibitor, binding to a distinct allosteric pocket on the AKT1 and AKT2 enzymes.[1][3] This binding site is formed by the interface of the kinase and the pleckstrin homology (PH) domains of the full-length AKT protein.[3] By binding to this allosteric site, **BAY1125976** locks the AKT enzyme in an inactive conformation.[3] This mode of inhibition has two key consequences:

• Inhibition of PDK1-mediated Phosphorylation: **BAY1125976** binding to inactive AKT1 prevents its phosphorylation at threonine 308 (T308) by the upstream kinase PDK1.[3] This phosphorylation event is a critical step in the activation of AKT.

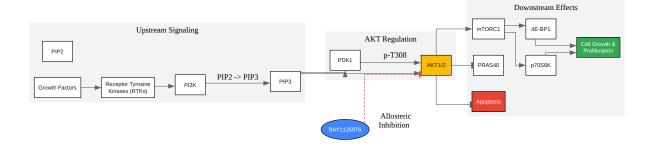


• No Effect on Truncated AKT: The inhibitor's reliance on the PH domain for its binding pocket means that it does not inhibit the activity of truncated AKT proteins that lack this domain.[3]

This allosteric mechanism contributes to the high selectivity of **BAY1125976** for AKT1/2 over other kinases, including the closely related AKT3 isoform and a broad panel of other kinases.[4] [5][6][7]

PI3K/AKT/mTOR Signaling Pathway Inhibition

The PI3K/AKT/mTOR signaling cascade is a critical pathway that regulates cell proliferation, survival, and migration.[1][2] This pathway is frequently hyperactivated in various cancers due to genetic alterations such as mutations in PIK3CA or loss of the tumor suppressor PTEN.[2][5] By inhibiting AKT1/2, **BAY1125976** effectively blocks the downstream signaling of this pathway. This leads to a reduction in the phosphorylation of key downstream targets of AKT, including PRAS40, S6 ribosomal protein (S6RP), and 70S6K.[2] The ultimate outcome of this inhibition is a decrease in tumor cell proliferation and the induction of apoptosis in cancer cells that are dependent on the PI3K/AKT/mTOR pathway for their growth and survival.[1][2]



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Figure 1: Simplified signaling pathway of **BAY1125976**-mediated inhibition of the PI3K/AKT/mTOR cascade.

Quantitative Data Summary

The following tables summarize the key quantitative data for **BAY1125976** from various in vitro and cellular assays.

Table 1: In Vitro Kinase Inhibitory Activity of BAY1125976

Target	IC50 (10 μM ATP)	IC50 (2 mM ATP)
AKT1	5.2 nM[4][7]	44 nM[4][7]
AKT2	18 nM[4][7]	36 nM[4][7]
AKT3	427 nM[4]	-

Table 2: Cellular Activity of BAY1125976

Cell Line	Assay	IC50
KU-19-19 (Bladder Cancer)	p-AKT1 (S473) Inhibition	35 nM[4]
KU-19-19 (Bladder Cancer)	p-4EBP1 (T70) Inhibition	100 nM[4]
LAPC-4 (Prostate Cancer)	p-AKT1 (S473) Inhibition	0.8 nM[4]
LAPC-4 (Prostate Cancer)	p-AKT1 (T308) Inhibition	5.6 nM[4]
LAPC-4 (Prostate Cancer)	p-4EBP1 (T70) Inhibition	35 nM[4]
LAPC-4 (Prostate Cancer)	p-PRAS40 (T246) Inhibition	~141 nM[4]
KPL-4 (Breast Cancer)	p-AKT (T308) Inhibition	0.9 nM[6]
Multiple Breast & Prostate Cancer Cell Lines	Cell Proliferation	Submicromolar[4]

Table 3: In Vivo Antitumor Efficacy of BAY1125976



Xenograft Model	Dosing	T/Cvolume Ratio
KPL-4 (Breast Cancer)	25 mg/kg, po, QD	0.14[4]
KPL-4 (Breast Cancer)	50 mg/kg, po, QD	0.08[4]
MCF7 (Breast Cancer)	25 mg/kg, po, QD	0.25[4]
MCF7 (Breast Cancer)	50 mg/kg, po, QD	0.25[4]

Key Experimental Protocols

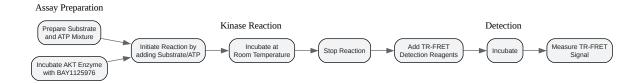
Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Activity Assay (TR-FRET)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of **BAY1125976** against AKT isoforms.

- Reagents: Full-length active AKT1, AKT2, and AKT3 enzymes, biotinylated peptide substrate, ATP, and TR-FRET detection reagents (e.g., europium-labeled anti-phosphosubstrate antibody and streptavidin-allophycocyanin).
- Procedure: a. The AKT enzyme is incubated with varying concentrations of BAY1125976 in an assay buffer. b. The kinase reaction is initiated by the addition of the peptide substrate and ATP. c. The reaction is allowed to proceed for a defined period at room temperature. d. The reaction is stopped, and the TR-FRET detection reagents are added. e. After incubation, the time-resolved fluorescence resonance energy transfer signal is measured using a suitable plate reader.
- Data Analysis: The IC50 values are calculated by fitting the dose-response data to a fourparameter logistic equation.





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Figure 2: Workflow for a typical in vitro TR-FRET kinase assay.

Cellular Phosphorylation Assay (Western Blot or ELISA)

This assay measures the inhibition of AKT phosphorylation and its downstream targets in cellular contexts.

- Cell Culture: Cancer cell lines of interest (e.g., KU-19-19, LAPC-4) are cultured under standard conditions.
- Treatment: Cells are treated with a range of concentrations of BAY1125976 for a specified duration.
- Cell Lysis: After treatment, cells are washed and lysed to extract total protein.
- Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
- Western Blotting: a. Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). b. The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of AKT, PRAS40, 4E-BP1, etc. c. After washing, the membrane is incubated with a corresponding secondary antibody conjugated to a detection enzyme (e.g., HRP). d. The signal is detected using a chemiluminescent substrate and imaged.



- ELISA: Alternatively, a sandwich ELISA can be used with capture and detection antibodies specific for the phosphorylated target protein.
- Data Analysis: The band intensities (for Western blot) or absorbance values (for ELISA) are quantified, and the IC50 for the inhibition of phosphorylation is calculated.

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of **BAY1125976** in animal models.

- Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
- Tumor Implantation: Human cancer cells (e.g., KPL-4, MCF7) are implanted subcutaneously into the flanks of the mice.
- Treatment: Once the tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups. BAY1125976 is administered orally at different doses, typically once daily (QD).
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.
- Data Analysis: The antitumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group. The T/C (treatment/control) ratio for tumor volume or weight is calculated.

Conclusion

BAY1125976 is a highly selective and potent allosteric inhibitor of AKT1 and AKT2. Its unique mechanism of action, which involves binding to an allosteric site and preventing the activation of AKT, provides a high degree of selectivity and avoids the off-target effects associated with ATP-competitive inhibitors. Preclinical studies have demonstrated its ability to inhibit the PI3K/AKT/mTOR signaling pathway, leading to reduced cell proliferation and tumor growth in various cancer models. While a Phase 1 clinical trial showed that **BAY1125976** was well-



tolerated and effectively inhibited AKT signaling, it did not translate into significant radiological or clinical tumor responses as a monotherapy.[2][8][9] This highlights the need for the identification of predictive biomarkers to better select patient populations that may benefit from AKT inhibition.[2][10] Further research may explore the potential of **BAY1125976** in combination with other anticancer agents to enhance its therapeutic efficacy.[5]

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